Cas no 2227812-90-8 (rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate)

rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate structure
2227812-90-8 structure
商品名:rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
CAS番号:2227812-90-8
MF:C16H24N2O4
メガワット:308.372764587402
CID:6383948
PubChem ID:165684062

rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-1886650
    • rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
    • 2227812-90-8
    • インチ: 1S/C16H24N2O4/c1-16(2,3)22-15(19)18-12-6-9(10-8-11(10)17)7-13(20-4)14(12)21-5/h6-7,10-11H,8,17H2,1-5H3,(H,18,19)/t10-,11+/m0/s1
    • InChIKey: YGOYYDPERGXVQK-WDEREUQCSA-N
    • ほほえんだ: O(C)C1C(=C(C=C(C=1)[C@@H]1C[C@H]1N)NC(=O)OC(C)(C)C)OC

計算された属性

  • せいみつぶんしりょう: 308.17360725g/mol
  • どういたいしつりょう: 308.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1886650-0.5g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
0.5g
$1302.0 2023-06-01
Enamine
EN300-1886650-0.05g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
0.05g
$1140.0 2023-06-01
Enamine
EN300-1886650-10.0g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
10g
$5837.0 2023-06-01
Enamine
EN300-1886650-1.0g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
1g
$1357.0 2023-06-01
Enamine
EN300-1886650-2.5g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
2.5g
$2660.0 2023-06-01
Enamine
EN300-1886650-0.25g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
0.25g
$1249.0 2023-06-01
Enamine
EN300-1886650-0.1g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
0.1g
$1195.0 2023-06-01
Enamine
EN300-1886650-5.0g
rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate
2227812-90-8
5g
$3935.0 2023-06-01

rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate 関連文献

rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamateに関する追加情報

Rac-Tert-Butyl N-{5-[(1R,2S)-2-Aminocyclopropyl]-2,3-Dimethoxyphenyl}Carbamate: A Comprehensive Overview

Rac-Tert-Butyl N-{5-[(1R,2S)-2-Aminocyclopropyl]-2,3-Dimethoxyphenyl}Carbamate, identified by the CAS Registry Number 2227812-90-8, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.

The molecular structure of this compound is characterized by a racemic configuration at the cyclopropane ring, which is a key feature contributing to its stereochemical properties. The presence of a tert-butyl group and a dimethoxyphenyl moiety further enhances its chemical versatility. Recent studies have highlighted the importance of such structures in modulating biological activities, particularly in enzyme inhibition and receptor binding.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving Suzuki coupling and Stille cross-coupling reactions. These methods have improved the yield and purity of the compound, making it more accessible for research purposes. The stereochemical integrity of the (1R,2S)-configuration has been confirmed through X-ray crystallography, ensuring its reliability in subsequent studies.

In terms of pharmacological applications, this compound has shown potential as a lead molecule in the development of novel therapeutic agents. Preclinical studies have demonstrated its ability to inhibit specific kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The dimethoxyphenyl group has been identified as a critical determinant of its bioactivity, suggesting that further modifications could enhance its therapeutic potential.

The integration of computational chemistry tools has provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the tert-butyl group plays a significant role in stabilizing the molecule's conformation, while the cyclopropane ring contributes to its unique electronic properties. These findings have paved the way for rational drug design strategies aimed at optimizing its pharmacokinetic profile.

Moreover, this compound has been explored as a building block in materials science, particularly in the synthesis of advanced polymers and nanomaterials. Its rigid structure and functional groups make it an ideal candidate for constructing high-performance materials with tailored properties.

In conclusion, rac-tert-butyl N-{5-[(1R,2S)-2-aminocyclopropyl]-2,3-dimethoxyphenyl}carbamate (CAS No: 2227812-90-8) represents a valuable compound with diverse applications across multiple disciplines. Continued research into its chemical properties and biological effects will undoubtedly unlock new opportunities for innovation in both academia and industry.

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